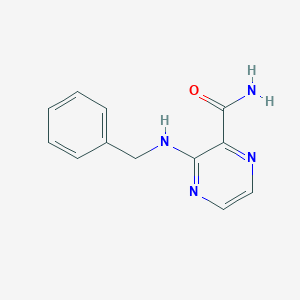
(2-Oxocycloheptyl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Oxocycloheptyl)methyl acetate is an organic compound with the molecular formula C10H16O3 It is a derivative of cycloheptanone, where the oxo group is positioned at the second carbon of the cycloheptyl ring, and the methyl acetate group is attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocycloheptyl)methyl acetate typically involves the esterification of (2-oxocycloheptyl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to catalyze the esterification reaction, allowing for easier separation and purification of the product.
化学反应分析
Types of Reactions
(2-Oxocycloheptyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or ethers.
科学研究应用
(2-Oxocycloheptyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (2-Oxocycloheptyl)methyl acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, which are catalyzed by specific enzymes in biological systems.
相似化合物的比较
Similar Compounds
Cycloheptanone: A precursor in the synthesis of (2-Oxocycloheptyl)methyl acetate.
Methyl acetate: A simple ester used in various chemical reactions.
Cyclohexanone: A structurally similar compound with a six-membered ring instead of a seven-membered ring.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring compounds like cyclohexanone. This uniqueness makes it valuable in specific synthetic applications and research studies.
属性
CAS 编号 |
65609-62-3 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
(2-oxocycloheptyl)methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-8(11)13-7-9-5-3-2-4-6-10(9)12/h9H,2-7H2,1H3 |
InChI 键 |
GUFNSSREBFXHHP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1CCCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


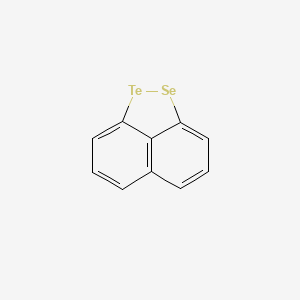


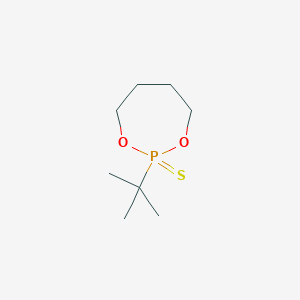
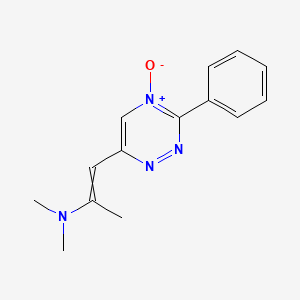

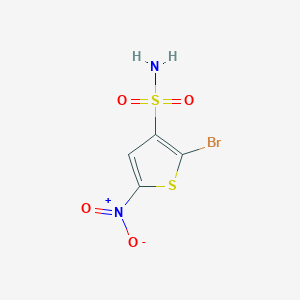
![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)


